

Commercial availability and suppliers of ZINC13466751

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Compound of Interest

Compound Name: ZINC13466751

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ZINC13466751: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ZINC13466751**, a potent inhibitor of the Hypoxia-Inducible Factor-1 α (HIF-1 α) and von Hippel-Lindau (VHL) protein-protein interaction. This document consolidates information on its commercial availability, key chemical properties, biological activity, and the experimental context of its characterization.

Commercial Availability and Suppliers

ZINC13466751 is available for purchase from the following suppliers. Researchers should note that availability and pricing are subject to change and should be verified with the respective vendors.

Supplier	Catalog Number	CAS Number	Additional Information
MedchemExpress	HY-101028[1]	117953-17-0[1][2]	Available as a solid or in solution. Certificate of Analysis and Safety Data Sheet are available on their website.[1][3]
Sigma-Aldrich	ZINC13466751[4]	117953-17-0[4]	Listed as ZINC13466751.[4]
Key Organics	ZINC13466751[2]	117953-17-0[2]	Safety Data Sheet available.[2]

Chemical and Biological Properties

ZINC13466751 has been identified as a potent inhibitor of the protein-protein interaction between HIF-1 α and the von Hippel-Lindau protein (pVHL).[5][6] This interaction is a critical step in the ubiquitination and subsequent degradation of HIF-1 α , a master regulator of the cellular response to hypoxia.

Property	Value	Source
Molecular Weight	363 g/mol	[5]
IC50 (HIF-1 α /VHL Interaction)	2.0 \pm 0.14 μ M	[5][6]

The inhibition of the HIF-1 α /VHL interaction by **ZINC13466751** leads to the stabilization and accumulation of HIF-1 α , which can then activate the transcription of various genes involved in angiogenesis, glucose metabolism, and cell survival. This mechanism of action makes **ZINC13466751** a valuable research tool for studying hypoxia-related pathways and a potential starting point for the development of therapeutics for conditions such as cancer, chronic anemia, and ischemia.[5][6]

Experimental Protocols

The inhibitory activity of **ZINC13466751** on the HIF-1 α /VHL interaction was determined using a fluorescence-polarization-based binding assay.[5] While the specific detailed protocol for **ZINC13466751** is not publicly available, a general methodology for such an assay is described below, based on common practices for studying protein-protein interactions.

Fluorescence-Polarization-Based Binding Assay for HIF-1 α /VHL Interaction

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., **ZINC13466751**) for the interaction between HIF-1 α and pVHL.

Principle: This assay measures the binding of a fluorescently labeled HIF-1 α peptide to the pVHL protein complex. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger pVHL protein, the tumbling rate slows down significantly, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent peptide for binding to pVHL, causing a decrease in fluorescence polarization.

Materials:

- Recombinant purified pVHL protein complex (containing VHL, Elongin B, and Elongin C)
- Fluorescently labeled HIF-1 α peptide (e.g., with FITC or TAMRA)
- Test compound (**ZINC13466751**)
- Assay buffer (e.g., PBS with 0.01% Triton X-100)
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the test compound in the assay buffer.

- Prepare solutions of the pVHL protein complex and the fluorescently labeled HIF-1 α peptide in the assay buffer at appropriate concentrations. These concentrations should be optimized based on the binding affinity of the peptide to the protein.
- Assay Setup:
 - Add a small volume of the test compound dilutions to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no pVHL).
 - Add the pVHL protein complex solution to all wells except the negative control.
 - Add the fluorescently labeled HIF-1 α peptide solution to all wells.
 - The final volume in each well should be consistent.
- Incubation:
 - Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
- Measurement:
 - Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
- Data Analysis:
 - The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
 - The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to the pVHL protein.

Signaling Pathway

The interaction between HIF-1 α and VHL is a key regulatory point in the cellular response to oxygen levels. The following diagram illustrates this pathway and the inhibitory role of

ZINC13466751.

Caption: The HIF-1 α /VHL signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of **ZINC13466751**.

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